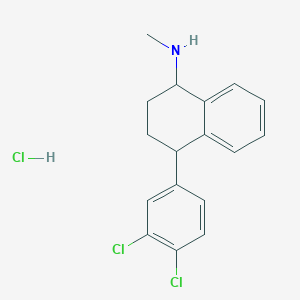

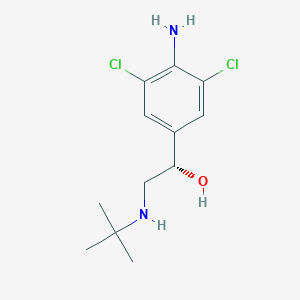

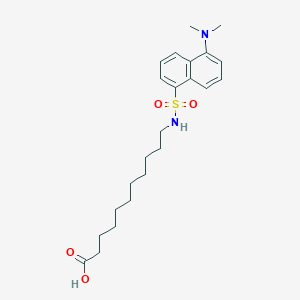

1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea

Overview

Description

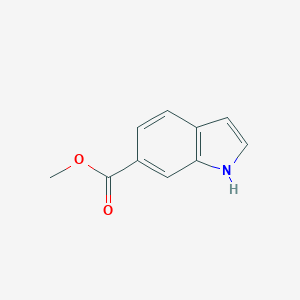

“1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea” is a type of urea . It is a compound that contains a benzimidazole core . This compound has been investigated as pharmaceuticals and therapeutic agents .

Synthesis Analysis

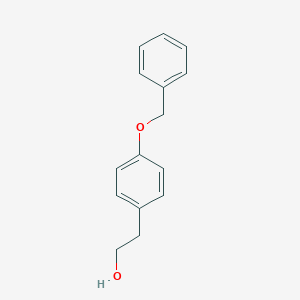

The synthesis of this compound has been reported in the literature . The yield was 286 mg, 35%; mp 235-236 °C . The 1H NMR (400 MHz, DMSO) δ 9.02 (d, J = 5.5 Hz, 2H, pyridine), 8.06 (s, 2H, dichlorophenyl), 8.03 (s, 1H, dichlorophenyl), 7.86 (d, J = 5.4 Hz, 2H, pyridine), 7.83 (d, J = 8.3 Hz, 1H, benzimidazole), 7.56 (t, J = 7.7 Hz, 1H, benzimidazole), 7.40 (t, J = 7.7 Hz, 1H, benzimidazole), 6.63 (d, J = 8.5 Hz, 1H, benzimidazole) .Molecular Structure Analysis

The molecular formula of this compound is C12H8Cl3N3O . The central 13-membered ring is essentially planar with a maximum deviation of 0.133 (2) A for atom N1 and makes dihedral angles of 78.64 (9) with the trichlorophenyl ring and 62.60 (10) with the pyridine ring .Physical And Chemical Properties Analysis

The molecular formula of this compound is C12H8Cl3N3O . The average mass is 316.570 Da and the monoisotopic mass is 314.973297 Da .Scientific Research Applications

Biological Evaluation

The compound has been used in the preparation of granulosa cell suspension . Granulosa cells are a type of cell found in the ovary and are involved in the production of hormones such as estrogen. This suggests that the compound could have potential applications in reproductive biology and endocrinology.

Inhibitory Activity

The compound has been investigated for its potential inhibitory activity against EGFR . EGFR, or Epidermal Growth Factor Receptor, is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. This suggests that the compound could be used in the development of anticancer drugs.

Treatment of Multiple Sclerosis

The compound is an impurity of Dalfampridine , which is used to improve walking in people suffering from multiple sclerosis. This suggests that the compound could potentially be used in the treatment of neurological disorders.

Treatment of Injured Mammalian Nerve Tissue

The compound may be used for treating injured mammalian nerve tissue . This suggests that it could have potential applications in neurology and regenerative medicine.

Chemical Properties and Production

The compound has been studied for its chemical properties and production . This suggests that it could be used in various industrial applications, including the production of other chemicals and materials.

Docking Simulations

The compound has been used in docking simulations to investigate if it can fit within the ATP-binding site of anticancer targets with favorable interactions . This suggests that the compound could be used in the development of new anticancer drugs.

Future Directions

The potential of “1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea” and similar compounds in pharmaceutical and therapeutic applications is an area of ongoing research . Their efficacy as anti-cancer agents has been noted, promoting work to synthesize a masked benzimidazole in a triazine ring as a new scaffold of a potential anti-cancer candidate .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle . They also show activity against Leishmania aethiopica clinical isolate and Plasmodium berghei , suggesting potential antileishmanial and antimalarial activities.

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to the observed biological effects.

Biochemical Pathways

Given its potential targets, it may affect pathways related to cell cycle regulation (in the case of cdk2 inhibition) or pathways related to the life cycles of leishmania and plasmodium species .

Result of Action

Similar compounds have shown cytotoxic activities against various cell lines , suggesting that this compound may also have cytotoxic effects.

properties

IUPAC Name |

1-pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3N3O/c13-7-5-9(14)11(10(15)6-7)18-12(19)17-8-1-3-16-4-2-8/h1-6H,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOKNHVRVRMECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587911 | |

| Record name | N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea | |

CAS RN |

97627-27-5 | |

| Record name | N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)